molecular formula C8H5F2N B575272 3,5-Difluoro-4-methylbenzonitrile CAS No. 170572-50-6

3,5-Difluoro-4-methylbenzonitrile

Cat. No.: B575272
CAS No.: 170572-50-6
M. Wt: 153.132
InChI Key: AIHPFQMICHSKGT-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methylbenzonitrile is a chemical compound with the CAS Number: 170572-50-6 . It has a molecular weight of 153.13 and its IUPAC name is this compound . It is a solid substance and is typically stored at 4°C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H5F2N . The InChI code for this compound is 1S/C8H5F2N/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,1H3 .


Physical And Chemical Properties Analysis

This compound has a boiling point of 204.6±35.0 C at 760 mmHg . It is a solid substance and is typically stored at 4°C .

Scientific Research Applications

Photophysical Behavior and Fluorescence

  • Photophysical Characteristics : The study by (Santra et al., 2019) explores the photophysical behavior of derivatives of DFHBI, including 3,5-Difluoro-4-methylbenzonitrile. This research reveals that photoisomerization plays a significant role in the fluorescence of these compounds, which is sensitive to the pH of the medium and specific solvent interactions.

Vibrational Spectroscopy and Non-linear Optical Activity

  • Vibrational Spectroscopy : Investigations into the vibrational spectra of molecules similar to this compound, such as 5-fluoro-2-methylbenzonitrile, have been conducted. (Arockiasamy Ajaypraveenkumar et al., 2017) demonstrated the use of Density Functional Theory (DFT) to study these properties.
  • Non-linear Optical Properties : Research by (N. Suni et al., 2018) on 3-fluoro-4-methylbenzonitrile highlights its potential in non-linear optical applications. This involves analyzing molecular geometry and atomic charges to predict its suitability for such technologies.

Chemical Synthesis and Thermodynamic Properties

  • Chemical Synthesis : The synthesis of 3-fluoro-4-methylbenzonitrile, a compound structurally similar to this compound, has been reported. As described by (L. Min, 2006), this involves a series of chemical reactions starting from ortho-toluidine.
  • Thermodynamic Analysis : The study of thermodynamic properties of similar compounds, such as methylbenzonitriles, provides insights into the stability and reactivity of these molecules. (K. Zaitseva et al., 2015) conducted such studies, which are relevant for understanding the properties of this compound.

Applications in Polymer Science and Organic Electronics

  • Polymer Science : Compounds similar to this compound have been studied for their applications in polymer science. For instance, (H. Kricheldorf et al., 2005) investigated poly(benzonitrile ether)s based on difluorobenzonitriles, highlighting their potential in creating novel polymeric materials.
  • Organic Electronics : The influence of fluorinated compounds on the efficiency of polymer solar cells has been explored. Research by (Seonju Jeong et al., 2011) indicates that compounds like this compound could play a role in enhancing the performance of these solar cells.

Safety and Hazards

The safety information for 3,5-Difluoro-4-methylbenzonitrile indicates that it is harmful . The hazard statements include H302 , and the precautionary statements include P280, P305+P351+P338 .

Properties

IUPAC Name

3,5-difluoro-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHPFQMICHSKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662775
Record name 3,5-Difluoro-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170572-50-6
Record name 3,5-Difluoro-4-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170572-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoro-4-methylbenzonitrile
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